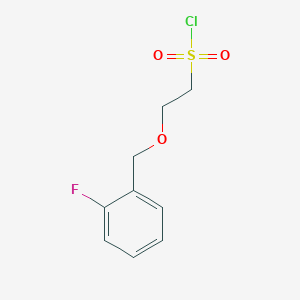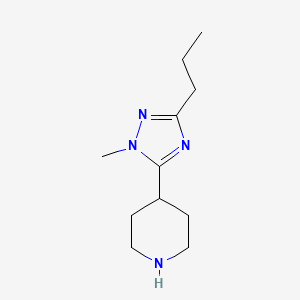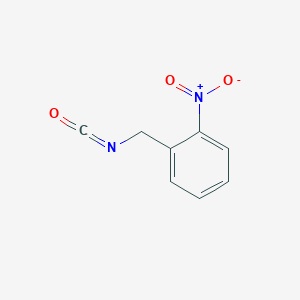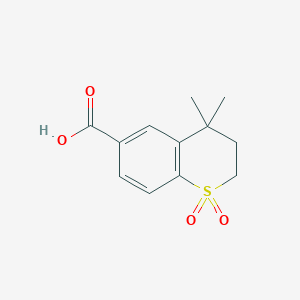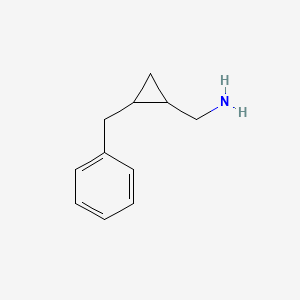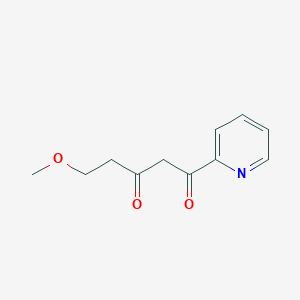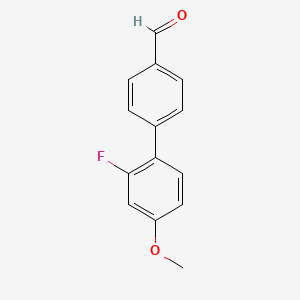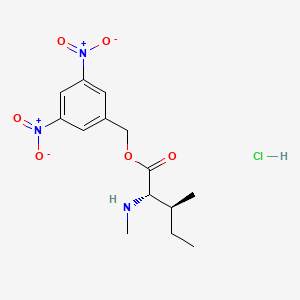
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a dinitrophenyl group, a methylamino group, and a pentanoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves multiple steps, including the formation of the dinitrophenyl group and the esterification of the pentanoate. Common reagents used in these reactions include dinitrobenzene, methylamine, and pentanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
Scientific Research Applications
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can bind to proteins and enzymes, altering their activity. The methylamino group can interact with receptors and ion channels, modulating cellular responses. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20ClN3O6 |
|---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C14H19N3O6.ClH/c1-4-9(2)13(15-3)14(18)23-8-10-5-11(16(19)20)7-12(6-10)17(21)22;/h5-7,9,13,15H,4,8H2,1-3H3;1H/t9-,13-;/m0./s1 |
InChI Key |
HTSXBUJKIVRSHZ-NAWISMDQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


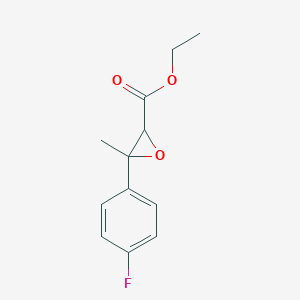
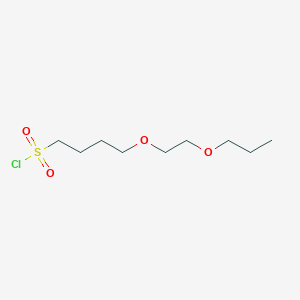
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

